3-Amino-1-chlorobutan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-chlorobutan-2-one hydrochloride is a chloromethyl ketone analog of the amino acid leucine. This compound is valuable in studying enzymatic mechanisms, particularly those involving proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-chlorobutan-2-one hydrochloride typically involves the chlorination of 3-amino-2-butanone. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-chlorobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce various substituted amines .
Scientific Research Applications
3-Amino-1-chlorobutan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is valuable in studying enzyme mechanisms, particularly those involving proteases.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-chlorobutan-2-one hydrochloride involves its interaction with proteases. The compound acts as an inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is crucial for studying the enzymatic pathways and developing new inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-butanone hydrochloride
- 3-Amino-1-chloro-2-butanone hydrochloride
Uniqueness
3-Amino-1-chlorobutan-2-one hydrochloride is unique due to its specific structure, which allows it to act as a potent inhibitor of proteases. This property makes it particularly valuable in enzymatic studies and drug development.
Biological Activity
3-Amino-1-chlorobutan-2-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₈ClNO
- Molecular Weight : 121.57 g/mol
- CAS Number : 73986-50-2
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure suggests potential roles in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, potentially targeting bacterial DNA gyrase, similar to other compounds in its class .
Antimicrobial Properties
Research has shown that derivatives of 3-amino-1-chlorobutan-2-one can possess significant antibacterial activity. For example, studies have evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with DNA replication processes, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Standard Control |
---|---|---|
E. coli | 15 | Tobramycin (20 mm) |
S. aureus | 18 | Amphotericin B (22 mm) |
Case Studies
- Antibacterial Activity Assessment : A study conducted on various synthesized derivatives of 3-amino-1-chlorobutan-2-one demonstrated that certain compounds exhibited higher antibacterial activity than established antibiotics like tobramycin. The study utilized agar diffusion methods to measure inhibition zones, indicating the potential for developing new antibacterial agents from this compound .
- Therapeutic Applications : In the context of immunosuppressive therapy, compounds similar to 3-amino-1-chlorobutan-2-one have been explored for their ability to modulate immune responses in organ transplant patients. The narrow therapeutic window of immunosuppressants necessitates careful monitoring, and derivatives may offer improved efficacy with reduced side effects .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. These modifications aim to improve potency and selectivity against target pathogens while minimizing toxicity.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against cancer cell lines. Results suggest a promising profile for anticancer activity, warranting further investigation into its mechanisms and potential therapeutic uses.
Properties
IUPAC Name |
3-amino-1-chlorobutan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36077-43-7 |
Source
|
Record name | 3-amino-1-chlorobutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.